

# "Methyl 4-pentenoate" molecular weight and formula

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## Compound of Interest

Compound Name: Methyl 4-pentenoate

Cat. No.: B153847

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An In-depth Technical Guide to **Methyl 4-pentenoate**: Physicochemical Properties and Synthetic Workflow

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This guide provides core technical data and a detailed experimental workflow for **Methyl 4-pentenoate**, an ester utilized in various synthetic applications.

## Core Physicochemical Data

Quantitative information for **Methyl 4-pentenoate** is summarized below, providing a quick reference for experimental planning and analysis.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	114.14 g/mol	[1][2][3][4][5]
CAS Number	818-57-5	[1][2][4]
Appearance	Colorless liquid	[3]
Synonyms	Methyl pent-4-enoate, 4-Pentenoic acid methyl ester, Allylactic acid methyl ester, Methyl allylacetate	[1][2][4]

## Synthesis of Methyl 4-pentenoate via Fischer Esterification

The synthesis of **Methyl 4-pentenoate** can be effectively achieved through the Fischer esterification of 4-pentenoic acid with methanol, utilizing an acid catalyst. This common and established method involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[4] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is typically used.[5]

## Experimental Protocol

This protocol outlines a general procedure for the synthesis of **Methyl 4-pentenoate**.

Materials:

- 4-pentenoic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)

- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

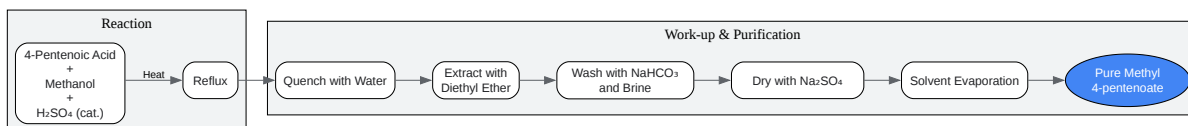
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine 4-pentenoic acid and an excess of anhydrous methanol.<sup>[5]</sup> Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.<sup>[2][5]</sup>
- **Reflux:** Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle.<sup>[5]</sup> Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) if desired.
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel containing water.
- **Extraction:** Extract the aqueous mixture with diethyl ether.<sup>[1]</sup> The organic layer will contain the desired ester.
- **Washing:** Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.<sup>[2]</sup>

- **Drying and Solvent Removal:** Dry the organic layer over anhydrous sodium sulfate.<sup>[1]</sup> Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude **Methyl 4-pentenoate**.
- **Purification:** The crude product can be further purified by distillation if necessary.

## Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of **Methyl 4-pentenoate**.



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Caption: Workflow for the synthesis of **Methyl 4-pentenoate**.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)